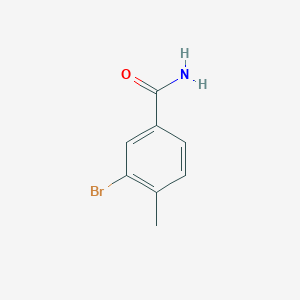

3-Bromo-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUIONXDUJDQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350497 | |

| Record name | 3-bromo-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183723-09-3 | |

| Record name | 3-bromo-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-4-methylbenzamide. Due to the limited availability of experimental data for this specific compound, this report also includes predicted values and information from structurally similar molecules to provide a broader context for researchers. All quantitative data is summarized in clear, structured tables, and a plausible experimental workflow for its synthesis is provided.

Core Physicochemical Properties

This compound is a halogenated aromatic amide. Its core structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a carboxamide group. This combination of functional groups suggests its potential as an intermediate in organic synthesis, particularly in the development of more complex molecules with potential biological activity.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | [1] |

| CAS Number | 183723-09-3 | |

| Molecular Formula | C₈H₈BrNO | |

| Molecular Weight | 214.06 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 284.9 ± 33.0 °C at 760 mmHg | |

| Melting Point | 177-182 °C (for isomer 4-Bromo-3-methylbenzamide) | [2] |

| Solubility | Data not available. Expected to be sparingly soluble in water and soluble in organic solvents like ethanol, DMSO, and acetone based on its structure. | |

| pKa | 14.04 ± 0.46 (Predicted for 3-Bromo-4-fluoro-N-methylbenzamide) | [3] |

| logP | Data not available. |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and common synthetic route would involve the amidation of 3-bromo-4-methylbenzoic acid. This two-step process would first involve the conversion of the carboxylic acid to a more reactive acyl chloride, followed by a reaction with ammonia.

Step 1: Synthesis of 3-Bromo-4-methylbenzoyl chloride

To a solution of 3-bromo-4-methylbenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane or toluene, oxalyl chloride (1.2 eq) is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is then added. The reaction mixture is stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-bromo-4-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The crude 3-bromo-4-methylbenzoyl chloride is dissolved in an appropriate aprotic solvent like dichloromethane. The solution is cooled to 0 °C in an ice bath. A solution of aqueous ammonia (excess) is then added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting solid precipitate is collected by filtration, washed with cold water, and then dried to afford this compound. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Below is a DOT script visualizing the general workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-methylbenzamide. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the compound's physicochemical properties, predicted solubility behavior based on its chemical structure, and a detailed, standardized protocol for experimentally determining its solubility in various organic solvents.

Introduction to this compound

This compound is a halogenated aromatic amide. Its structure, featuring a polar amide group and a substituted phenyl ring, suggests a nuanced solubility profile that is critical for its application in organic synthesis, medicinal chemistry, and materials science. Understanding its solubility is fundamental for reaction setup, purification processes like crystallization, and formulation development.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 183723-09-3 | [1] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Physical Form | Solid | [1][2] |

| Boiling Point | 284.9 ± 33.0 °C at 760 mmHg | [1] |

| Storage Temperature | Room Temperature | [1][2] |

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle "like dissolves like". The molecular structure of this compound contains both polar (amide group) and nonpolar (brominated methylphenyl group) regions, which dictates its interaction with different types of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The amide group can act as a hydrogen bond acceptor, and the N-H bonds can act as hydrogen bond donors. Therefore, moderate to good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): These solvents can effectively solvate the polar amide group through dipole-dipole interactions. High solubility is predicted in strong polar aprotic solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring and methyl group will have favorable interactions with these solvents. However, the highly polar amide group will significantly limit solubility. Low solubility is expected in nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and can solvate a wide range of organic molecules. Moderate solubility is anticipated.

The following diagram illustrates the relationship between the structural features of this compound and its expected solubility.

Caption: Factors influencing the solubility of this compound.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound at 25 °C

| Solvent | Solvent Class | Solubility ( g/100 mL) | Observations |

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Isopropanol | Polar Protic | ||

| Water | Polar Protic | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ||

| Acetone | Polar Aprotic | ||

| Acetonitrile | Polar Aprotic | ||

| Tetrahydrofuran (THF) | Polar Aprotic | ||

| Dichloromethane (DCM) | Chlorinated | ||

| Chloroform | Chlorinated | ||

| Toluene | Nonpolar | ||

| Hexane | Nonpolar | ||

| Diethyl Ether | Ethereal |

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a reliable and commonly used technique for determining the solubility of a solid compound in a solvent.[3]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[4][5]

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 25 °C. Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.[6]

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed container or a volumetric flask. This step removes any undissolved solid particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid residue. Calculate the solubility based on the mass of the residue and the volume of the aliquot taken.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve (e.g., using HPLC-UV). Calculate the concentration in the original saturated solution.

-

-

Data Recording: Record the solubility in g/100 mL or mg/mL. Repeat the experiment at least in triplicate to ensure reproducibility.

The following diagram outlines the experimental workflow for this protocol.

Caption: Workflow for isothermal shake-flask solubility determination.

Safety Information

This compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[2]

References

An In-depth Technical Guide to 3-Bromo-4-methylbenzamide

This technical guide provides essential information regarding the chemical properties, synthesis, and analysis of 3-Bromo-4-methylbenzamide, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a substituted aromatic amide. Its fundamental molecular properties are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₈H₈BrNO | [1][2] |

| Molecular Weight | 214.06 g/mol | [1][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 183723-09-3 | [1] |

Illustrative Experimental Protocol: Synthesis of a Substituted Benzamide

Objective: To synthesize N-methyl-4-bromobenzamide via the acylation of methylamine with 4-bromobenzoyl chloride.

Materials:

-

4-bromobenzoyl chloride

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

A solution of methylamine in THF (e.g., 2.0 N)

-

Hydrochloric acid (2.0 N)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 4-bromobenzoyl chloride (1 equivalent) in dichloromethane.[5]

-

Add triethylamine (2.2 equivalents) to the solution.[5]

-

Slowly add a solution of methylamine in THF dropwise while stirring.[5]

-

Continue stirring the reaction mixture at room temperature for 1 hour.[5]

-

Quench the reaction by adding 2.0 N hydrochloric acid.[5]

-

Extract the product into dichloromethane.[5]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[5]

-

Concentrate the solution under reduced pressure to yield the crude product.[5]

-

The pure product can be obtained by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[6]

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

Visualized Workflow: General Synthesis of Substituted Benzamides

The following diagram illustrates a generalized workflow for the synthesis of a substituted benzamide, such as this compound, from a corresponding benzoic acid derivative.

Caption: Generalized workflow for the synthesis of substituted benzamides.

References

- 1. This compound - CAS:183723-09-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | 183723-09-3 [sigmaaldrich.com]

- 3. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. 4-Bromo-N-methylbenzamide 98% | 27466-83-7 [chemicalbook.com]

- 6. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 3-Bromo-4-methylbenzamide: Synthesis, Properties, and Applications in Drug Discovery

Abstract: 3-Bromo-4-methylbenzamide is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its structural features, particularly the presence of a bromine atom and a reactive amide group, make it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis from 3-bromo-4-methylbenzoic acid, and an analysis of its spectroscopic characteristics. Furthermore, it explores the compound's primary application as a strategic tool in drug development, specifically in the generation of compound libraries for structure-activity relationship (SAR) studies through cross-coupling reactions.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its core structure consists of a benzene ring substituted with bromo, methyl, and carboxamide groups at positions 3, 4, and 1, respectively. The IUPAC name for this compound is confirmed as this compound.[2]

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 183723-09-3 | [1][2] |

| Molecular Formula | C₈H₈BrNO | [1][2] |

| Molecular Weight | 214.06 g/mol | [2] |

| Physical Form | Solid | [1] |

| Boiling Point | 284.9 °C (Predicted) | [1] |

| Storage | Sealed in dry, room temperature | [2] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1][2] |

| Signal Word | Warning | [1][2] |

| Hazard Statements | H302, H315, H319, H335 | [1][2] |

Synthesis and Experimental Protocol

The most direct and common synthesis of this compound involves a two-step procedure starting from the commercially available 3-bromo-4-methylbenzoic acid. The first step is the activation of the carboxylic acid by converting it into a more reactive acyl chloride. The second step is the nucleophilic acyl substitution reaction of the acyl chloride with ammonia to form the target amide.[3][4]

Overall Reaction Scheme

The synthesis proceeds as follows:

-

Step 1: Reaction of 3-bromo-4-methylbenzoic acid with thionyl chloride (SOCl₂) to form 3-bromo-4-methylbenzoyl chloride.

-

Step 2: Reaction of 3-bromo-4-methylbenzoyl chloride with excess aqueous ammonia to yield this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

3-Bromo-4-methylbenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Aqueous Ammonia (NH₄OH) (excess)

-

Toluene

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 3-Bromo-4-methylbenzoyl chloride

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-bromo-4-methylbenzoic acid (e.g., 5.0 g, 23.25 mmol).

-

Add anhydrous toluene (40 mL) to the flask.

-

Slowly add thionyl chloride (e.g., 2.55 mL, 34.88 mmol) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-bromo-4-methylbenzoyl chloride, a liquid or low-melting solid, can be used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Cool a 250 mL beaker containing concentrated aqueous ammonia (e.g., 50 mL) in an ice bath.

-

Dissolve the crude 3-bromo-4-methylbenzoyl chloride from Step 1 in a minimal amount of anhydrous dichloromethane (e.g., 20 mL).

-

Add the solution of the acyl chloride dropwise to the cold, stirred aqueous ammonia. This reaction is exothermic and should be performed slowly to control the temperature.[2][5]

-

Upon addition, a white precipitate of this compound will form immediately.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake sequentially with cold deionized water (3 x 30 mL) to remove ammonium salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.

-

Dry the purified product in a vacuum oven.

Synthesis Workflow Diagram

Caption: Synthesis of this compound from its corresponding benzoic acid.

Spectroscopic Data Analysis

The structural identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques. While a dedicated public spectrum is not available, the expected data can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Value / Observation |

| ¹H NMR | δ (ppm) in CDCl₃ | ~ 7.8-8.0 (s, 1H, Ar-H ortho to C=O) ~ 7.5-7.7 (d, 1H, Ar-H) ~ 7.2-7.4 (d, 1H, Ar-H) ~ 6.0-6.5 (br s, 2H, -CONH₂) ~ 2.45 (s, 3H, -CH₃) |

| ¹³C NMR | δ (ppm) in CDCl₃ | ~ 168-170 (C=O) ~ 135-140 (Ar-C) ~ 130-134 (Ar-C) ~ 125-130 (Ar-C) ~ 120-125 (Ar-C-Br) ~ 20-22 (-CH₃) |

| FT-IR | ν (cm⁻¹) | ~ 3400-3200 (N-H stretch, two bands) ~ 3050 (Ar C-H stretch) ~ 2950 (Alkyl C-H stretch) ~ 1660 (C=O stretch, Amide I) ~ 1600 (N-H bend, Amide II) |

| Mass Spec. | [M]⁺, [M+2]⁺ | Isotopic pattern for one bromine atom (approx. 1:1 ratio) at m/z 213 and 215. |

Applications in Research and Drug Development

The primary value of this compound in a research context, particularly for drug development, lies in its utility as a versatile chemical intermediate. The benzamide functional group is a common feature in many biologically active molecules, recognized as a "privileged structure" in medicinal chemistry for its ability to form key hydrogen bonds with biological targets.[6]

The most significant feature for synthetic diversification is the bromine atom. It serves as a highly effective "synthetic handle" for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions.[7][8] This allows for the systematic and efficient introduction of a wide variety of substituents at the 3-position of the ring.

This strategy is fundamental to Structure-Activity Relationship (SAR) studies. By starting with the common core of this compound, researchers can generate a library of analogous compounds, each with a different group in place of the bromine. Screening this library against a biological target (e.g., an enzyme or receptor) allows for the identification of which substituents enhance potency, selectivity, or other desirable pharmacological properties, ultimately leading to the optimization of a lead drug candidate.

Caption: Use of this compound in SAR studies to develop targeted therapies.

References

- 1. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]

- 2. Page loading... [guidechem.com]

- 3. brainly.com [brainly.com]

- 4. brainly.in [brainly.in]

- 5. globalconference.info [globalconference.info]

- 6. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. quora.com [quora.com]

Commercial Sourcing and Technical Overview of 3-Bromo-4-methylbenzamide for Research and Development

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability of 3-Bromo-4-methylbenzamide, a key building block in contemporary drug discovery and organic synthesis. Aimed at researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors, this document outlines key suppliers, available quantities, and purity levels. Furthermore, it presents a generalized workflow for the procurement and initial experimental assessment of such chemical intermediates.

Summary of Commercial Suppliers

The acquisition of high-quality starting materials is a critical first step in any research and development campaign. This compound (CAS No. 183723-09-3) is available from a range of commercial suppliers. The following table summarizes publicly available data from several vendors, offering a comparative snapshot of purity, offered quantities, and pricing. Researchers are advised to contact suppliers directly for the most current information and to request certificates of analysis.

| Supplier | Purity | Available Quantities | Price (USD) |

| Sunway Pharm Ltd | 97% | 1g, 5g, 25g | $85.00, $259.00, $777.00 |

| Sigma-Aldrich | 95% | Inquire | Inquire |

| Ambeed, Inc. | 95% | Inquire | Inquire |

Note: Pricing and availability are subject to change. The information presented is based on publicly accessible data and may not reflect the most current offerings.

Experimental Protocols and Applications

The synthesis of similar benzamide derivatives often involves the amidation of a corresponding benzoic acid or acyl chloride. For example, a general approach could involve the coupling of 3-bromo-4-methylbenzoic acid with an appropriate amine in the presence of a coupling agent.

Supplier Selection and Compound Validation Workflow

The process of selecting a chemical supplier and validating a new compound for research purposes is a multi-step process. The following diagram illustrates a typical workflow from initial supplier identification to the decision to proceed with a particular batch of material for larger-scale experiments.

Caption: Workflow for chemical supplier selection and compound validation.

This structured approach ensures that the chemical starting materials meet the necessary quality standards before being committed to extensive and costly research and development efforts.

References

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Bromo-4-methylbenzamide (CAS No. 183723-09-3). The content herein is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a substituted benzamide with the molecular formula C₈H₈BrNO. Its chemical structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a carboxamide group.

| Property | Value | Reference |

| CAS Number | 183723-09-3 | [1] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid or liquid | [1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |

| Purity | Typically available at 95% or higher | [1] |

| InChI Key | HAUIONXDUJDQSK-UHFFFAOYSA-N | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial when handling this chemical.

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | |

| Skin Corrosion/Irritation | |

| Serious Eye Damage/Eye Irritation | |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) |

Specific category information was not consistently available across all sources.

Hazard Statements (H-phrases): [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-phrases): [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safety Handling Workflow

Caption: General workflow for safely handling this compound.

Experimental Protocols

Proposed Synthesis of this compound from 3-Bromo-4-methylbenzoic Acid:

This protocol is a general representation and may require optimization.

Method 1: Via Acyl Chloride Intermediate

-

Activation of the Carboxylic Acid: 3-Bromo-4-methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, to form the acyl chloride intermediate. A catalytic amount of dimethylformamide (DMF) is often added when using oxalyl chloride. The reaction is usually carried out at room temperature or with gentle heating.

-

Amidation: The resulting acyl chloride is then reacted with an excess of aqueous or gaseous ammonia to form this compound. This reaction is typically exothermic and is often performed at low temperatures (e.g., 0 °C) to control the reaction rate.

-

Workup and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. This may involve washing with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid. The crude product can then be purified by recrystallization or column chromatography.

Method 2: Using a Coupling Agent

-

Reaction Setup: 3-Bromo-4-methylbenzoic acid is dissolved in a suitable aprotic solvent, such as DMF or DCM.

-

Addition of Reagents: A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), along with an activator like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt), is added to the solution. An amine source, such as ammonium chloride, and a non-nucleophilic base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are then introduced.

-

Reaction and Monitoring: The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The workup typically involves filtering off any solid byproducts (e.g., dicyclohexylurea if DCC is used) and then partitioning the mixture between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified, usually by column chromatography.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Discovery

Direct experimental data on the biological activity of this compound is limited in the public domain. However, the benzamide scaffold is a well-recognized pharmacophore present in numerous biologically active compounds.[4] Benzamide derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[4]

The specific substitution pattern of this compound, featuring a bromine atom and a methyl group, can influence its pharmacokinetic and pharmacodynamic properties. The bromine atom can modulate the lipophilicity and metabolic stability of the molecule, while the methyl group can affect its binding to biological targets.

Given its structure, this compound serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery and agrochemical research.[5][6] The amide functionality can participate in hydrogen bonding, a crucial interaction in many ligand-receptor binding events. The bromo- and methyl-substituted phenyl ring provides a scaffold that can be further functionalized to explore structure-activity relationships (SAR) in medicinal chemistry programs.[7]

Potential Signaling Pathway Interaction (Hypothetical)

Caption: A hypothetical signaling pathway involving a this compound derivative.

Conclusion

This compound is a valuable chemical intermediate with defined handling and safety requirements. This guide provides a summary of its known properties, hazards, and a plausible synthetic approach. While direct biological data is limited, its structural features suggest potential for use in the development of novel therapeutic agents. Researchers and drug development professionals should adhere to the safety precautions outlined and can use the provided information as a foundation for further investigation and application of this compound.

References

- 1. This compound | 183723-09-3 [sigmaaldrich.com]

- 2. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-Bromo-4-methylbenzamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3-Bromo-4-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H |

| ~7.6 | dd | 1H | Ar-H |

| ~7.3 | d | 1H | Ar-H |

| ~6.0 (broad) | s | 2H | -CONH₂ |

| 2.4 | s | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O |

| ~140 | Ar-C |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~20 | -CH₃ |

Note: Predicted data is based on analogous compounds and spectroscopic principles.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3150 | Strong, Broad | N-H stretch (amide) |

| 3080-3010 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (methyl) |

| ~1660 | Strong | C=O stretch (amide I) |

| ~1600 | Medium | N-H bend (amide II) |

| 1500-1400 | Medium-Strong | C=C stretch (aromatic) |

| ~1050 | Medium | C-Br stretch |

Note: Predicted data is based on characteristic group frequencies.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 213/215 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 197/199 | Medium | [M-NH₂]⁺ |

| 184/186 | Medium | [M-CO]⁺ |

| 171 | High | [M-Br]⁺ |

| 118 | Medium | [C₈H₈NO-Br]⁺ |

| 90 | Medium | [C₇H₆]⁺ |

Note: Predicted fragmentation is based on common fragmentation patterns for benzamides and bromo-aromatic compounds.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are outlined below. These protocols are generalized for solid organic compounds and are applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to improve the signal-to-noise ratio.

-

Process the FID and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct infusion Electrospray Ionization-Mass Spectrometer (ESI-MS).

Sample Preparation (for GC-MS):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition (GC-MS with Electron Ionization - EI):

-

The sample is vaporized and separated on the GC column.

-

As the compound elutes from the column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions (molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Spectroscopic analysis workflow for this compound.

The Versatility of the Benzamide Scaffold: A Technical Guide to its Applications in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold, a simple yet elegant chemical motif, has proven to be a cornerstone in modern medicinal chemistry. Its remarkable versatility, arising from the amide linkage's ability to form key hydrogen bonds and the phenyl ring's amenability to diverse substitutions, has led to the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted applications of benzamide derivatives, focusing on their roles as anticancer, antipsychotic, antiemetic, and antimicrobial agents. It delves into their mechanisms of action, quantitative efficacy, detailed experimental protocols, and the intricate signaling pathways they modulate, offering a comprehensive resource for professionals in drug discovery and development.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Benzamide derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against a range of malignancies. Their antitumor properties are often attributed to their ability to interfere with critical cellular processes such as epigenetic regulation and microtubule dynamics.

Mechanism of Action: HDAC and Tubulin Inhibition

A prominent mechanism through which benzamide derivatives exert their anticancer effects is the inhibition of Histone Deacetylases (HDACs) . HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and the silencing of tumor suppressor genes. The o-aminobenzamide moiety found in many of these derivatives acts as a key pharmacophore, chelating with the zinc ion in the active site of HDACs, thereby inhibiting their function.[1][2] This inhibition leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2]

Another important anticancer mechanism of certain benzamide derivatives is the inhibition of tubulin polymerization .[3][4] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine-binding site on β-tubulin, these benzamide compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[3]

Signaling Pathways

The anticancer activity of benzamide derivatives involves the modulation of several key signaling pathways. As HDAC inhibitors, they can reactivate silenced tumor suppressor genes, such as p21 and p53, leading to cell cycle arrest and apoptosis.[5][6] Some derivatives have also been shown to induce the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-dependent apoptotic pathways.[7]

dot

dot

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzamide derivatives against various human cancer cell lines.

| Compound ID | Target | Cell Line | Cancer Type | IC50 (nM) | Reference |

| 20b | Tubulin | A549 | Lung | 12 | [8] |

| HeLa | Cervical | 15 | [8] | ||

| MCF-7 | Breast | 27 | [8] | ||

| Compound 48 | Tubulin | A549 | Lung | 8.9 | [3] |

| HCT116 | Colon | 7.6 | [3] | ||

| MS-275 (Entinostat) | HDAC | K562 | Leukemia | 200 | [9] |

| A549 | Lung | 800 | [9] | ||

| 4f | Kinase | A549 | Lung | 7500 | [10] |

| HeLa | Cervical | 9300 | [10] | ||

| MCF-7 | Breast | 8900 | [10] | ||

| Nimesulide Derivative | Tubulin | MDA-MB-468 | Breast | 3.89 | [11] |

| DU145 | Prostate | 2.30 | [11] |

Experimental Protocols

A common method for the synthesis of N-substituted benzamides involves the coupling of a benzoic acid derivative with an appropriate amine.[10][12][13]

Materials:

-

Substituted benzoic acid

-

Thionyl chloride or a coupling agent (e.g., EDC, HOBt)

-

Substituted amine

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Pyridine)

Procedure:

-

Acid Chloride Formation (if applicable): To a solution of the substituted benzoic acid in an anhydrous solvent, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

Amide Coupling: Dissolve the substituted amine and a base (e.g., TEA) in an anhydrous solvent. To this solution, add the acid chloride (or the benzoic acid and coupling agents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

The MTT assay is a colorimetric method used to assess cell viability.[1][6][14]

Materials:

-

96-well cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

Benzamide derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the benzamide derivative for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

dot

Antipsychotic Applications: Modulating Dopaminergic and Serotonergic Pathways

Substituted benzamides, such as amisulpride and sulpiride, are atypical antipsychotics used in the treatment of schizophrenia. Their therapeutic effects are primarily mediated by their interaction with dopamine and serotonin receptors in the central nervous system.

Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

Benzamide antipsychotics exhibit a dual, dose-dependent mechanism of action. At low doses, they preferentially block presynaptic dopamine D2/D3 autoreceptors, which enhances dopamine release and transmission, leading to an improvement in the negative symptoms of schizophrenia.[9][13] At higher doses, they act as antagonists at postsynaptic D2 and D3 receptors, particularly in the mesolimbic pathway, which is effective in treating the positive symptoms of schizophrenia.[9][13] Some benzamide derivatives also show affinity for serotonin 5-HT1A receptors.[15]

Signaling Pathway

The antagonism of postsynaptic D2 receptors by benzamide antipsychotics inhibits the Gαi-coupled signaling cascade. This leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent modulation of downstream effectors like Protein Kinase A (PKA).

dot

Quantitative Data: Receptor Binding Affinity

The following table presents the binding affinities (Ki) of some benzamide antipsychotics for dopamine and serotonin receptors.

| Compound | Receptor | Ki (nM) | Reference |

| Amisulpride | D2 | 2.8 | [16] |

| D3 | 3.2 | [16] | |

| Sulpiride | D2 | 13.5 | [17] |

| Nemonapride | D2 | 0.38 | [18] |

Experimental Protocols

This assay measures the affinity of a benzamide derivative for the D2 receptor by its ability to displace a radiolabeled ligand.[2][19][20]

Materials:

-

Cell membranes expressing D2 receptors (e.g., from CHO or HEK cells)

-

Radioligand (e.g., [³H]Spiperone)

-

Benzamide derivative test compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the benzamide test compound in a 96-well plate.

-

Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).

-

Filtration: After incubation, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

Antiemetic Applications: Blocking Pro-emetic Signals

Benzamide derivatives like metoclopramide are widely used as antiemetics to manage nausea and vomiting, particularly those induced by chemotherapy and post-operative states.

Mechanism of Action: D2 and 5-HT3 Receptor Antagonism

The antiemetic action of benzamides is primarily due to their antagonist activity at D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[4] At higher doses, some benzamides, such as metoclopramide, also exhibit antagonist activity at serotonin 5-HT3 receptors, which are ligand-gated ion channels involved in the vomiting reflex.[4][21]

Signaling Pathway

Antagonism of 5-HT3 receptors by benzamides prevents the binding of serotonin, which would otherwise open the ion channel and cause depolarization of the neuron, triggering the vomiting reflex.

dot

Quantitative Data: Antiemetic Efficacy

The following table includes data on the antiemetic efficacy of some benzamide derivatives.

| Compound | Model | Emetic Stimulus | ED50 (mg/kg) | Route | Reference |

| Dazopride | Patients | Chemotherapy | 0.5 - 4.0 (dose range) | i.v. | [22] |

| Compound 10 | Ferret | Cisplatin | 0.004 | i.v. / p.o. | [23] |

Experimental Protocols

An improved synthesis of metoclopramide involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylethylenediamine.[8][9][17]

Materials:

-

4-amino-5-chloro-2-methoxybenzoic acid

-

N,N-diethylethylenediamine

-

Condensing agent (e.g., phosphorus oxychloride)

-

Solvent (e.g., toluene)

Procedure:

-

Reflux a mixture of 4-amino-5-chloro-2-methoxybenzoic acid and a condensing agent in a suitable solvent.

-

Add N,N-diethylethylenediamine to the reaction mixture and continue refluxing.

-

After cooling, neutralize the reaction mixture and extract the product.

-

Purify the crude metoclopramide by recrystallization.

The ferret is a standard model for assessing antiemetic drug efficacy due to its well-developed emetic reflex.[24][25]

Procedure:

-

Acclimatization: Acclimatize male ferrets to the experimental conditions.

-

Drug Administration: Administer the benzamide test compound or vehicle via the desired route (e.g., oral, intravenous).

-

Emetic Challenge: After a specified pretreatment time, administer an emetic agent (e.g., cisplatin).

-

Observation: Observe the animals for a defined period (e.g., 4 hours) and record the number of retches and vomits.

-

Data Analysis: Calculate the percentage reduction in emetic events in the drug-treated group compared to the vehicle control group to determine the antiemetic efficacy.

Antimicrobial Applications: Combating Pathogenic Microbes

Benzamide derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them a promising scaffold for the development of new anti-infective agents.[13][26]

Mechanism of Action

The exact mechanisms of antimicrobial action for many benzamide derivatives are still under investigation. However, some studies suggest that they may interfere with microbial cell wall synthesis or disrupt cell membrane integrity.[27]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected benzamide derivatives against different microbial strains.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 5a | Bacillus subtilis | 6.25 | [13][26] |

| Escherichia coli | 3.12 | [13][26] | |

| 6b | Bacillus subtilis | 6.25 | [13][26] |

| Escherichia coli | 3.12 | [13][26] | |

| 6c | Bacillus subtilis | 6.25 | [13][26] |

| Escherichia coli | 3.12 | [13][26] | |

| Compound 5 | Aspergillus fumigatus | - (Excellent activity) |

Experimental Protocols

These compounds can be synthesized from isatoic anhydride and various amines using either conventional heating or microwave irradiation.

Materials:

-

Isatoic anhydride

-

Substituted amine

-

Dimethylformamide (DMF)

Procedure (Microwave-assisted):

-

Mix isatoic anhydride and the substituted amine in the presence of a few drops of DMF.

-

Expose the mixture to microwave irradiation (e.g., 140-420 W) for 4-10 minutes.

-

Monitor the reaction by TLC.

-

After completion, purify the product by recrystallization.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24][26][27]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Benzamide derivative stock solution

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the benzamide derivative in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the inoculum to each well containing the compound dilutions. Include growth and sterility controls.

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Drug Discovery and Development Workflow

The development of novel benzamide derivatives follows a structured workflow common in medicinal chemistry, from initial hit identification to lead optimization and preclinical evaluation. Understanding structure-activity relationships (SAR) is crucial for rationally designing more potent and selective compounds.

dot

dot

Conclusion

The benzamide scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse range of therapeutic agents with significant clinical impact. Its continued exploration in drug discovery programs holds immense promise for the development of novel and improved treatments for cancer, psychiatric disorders, emesis, and infectious diseases. The ability to systematically modify the benzamide core and understand the resulting structure-activity relationships will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. This guide serves as a testament to the enduring legacy and future potential of benzamide derivatives in the advancement of human health.

References

- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 2. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Development Process Map • Global Drug Trials [globaldrugdevelopment.tghn.org]

- 4. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]

- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 15. researchgate.net [researchgate.net]

- 16. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

- 17. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Benzimidazole synthesis [organic-chemistry.org]

- 21. m.youtube.com [m.youtube.com]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. ijprajournal.com [ijprajournal.com]

- 24. Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mcb.berkeley.edu [mcb.berkeley.edu]

- 27. Microtubule - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of N-Substituted 3-Bromo-4-methylbenzamide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of N-substituted 3-Bromo-4-methylbenzamide derivatives. This class of compounds holds significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. The methodologies outlined below cover common and effective amide bond formation techniques, offering a guide for the preparation of a diverse library of these derivatives for further investigation.

Introduction

N-substituted benzamides are a prominent structural motif in a wide array of pharmacologically active molecules. The this compound scaffold, in particular, serves as a versatile starting point for the development of novel drug candidates. The presence of the bromo substituent allows for further functionalization through cross-coupling reactions, while the methyl group can influence the compound's pharmacokinetic properties. These derivatives have been explored for their potential as enzyme inhibitors, including roles in anticancer research.

Synthetic Methodologies

The synthesis of N-substituted this compound derivatives is primarily achieved through the formation of an amide bond between 3-bromo-4-methylbenzoic acid (or its activated form) and a primary or secondary amine. The choice of coupling method depends on the nature of the amine, desired reaction conditions, and scalability. Three common and effective methods are detailed below.

Data Presentation: Synthesis of N-Substituted this compound Derivatives

| Entry | N-Substituent | Coupling Method | Solvent | Reaction Time | Yield (%) | Reference |

| 1 | Phenyl | Fe-mediated | Water | 36 h | 64 | [1] |

| 2 | 4-Methylbenzyl | Ritter Amidation | Solvent-free | 4 h | 81 | [2] |

| 3 | 4-Acetylphenyl | Not specified | Not specified | Not specified | Not specified | [3] |

| 4 | Pyrazin-2-yl | DCC/DMAP | Dichloromethane | 18 h | 83 | [4] |

Experimental Protocols

Protocol 1: Acyl Chloride Method

This classic method involves the conversion of 3-bromo-4-methylbenzoic acid to the more reactive 3-bromo-4-methylbenzoyl chloride, which then readily reacts with an amine.

Step 1: Synthesis of 3-Bromo-4-methylbenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous toluene.

-

Add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-bromo-4-methylbenzoyl chloride. This is often used in the next step without further purification.

Step 2: Amide Formation

-

In a separate flask, dissolve the desired primary or secondary amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the amine solution to 0 °C in an ice bath.

-

Dissolve the crude 3-bromo-4-methylbenzoyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted this compound.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt) to facilitate amide bond formation directly from the carboxylic acid.

-

To a solution of 3-bromo-4-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM, add HOBt (1.2 eq) and the desired amine (1.1 eq).

-

Add a non-nucleophilic base like DIPEA (2.5 eq) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, often used for more challenging amide bond formations.

-

In a round-bottom flask, dissolve 3-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature for pre-activation.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

References

- 1. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]

- 2. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 3. N-(4-acetylphenyl)-3-bromo-4-methylbenzamide | C16H14BrNO2 | CID 833233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for 3-Bromo-4-methylbenzamide in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Bromo-4-methylbenzamide in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable substrate for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The following sections detail its application in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering starting points for reaction optimization and library synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. It involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[1] this compound serves as an excellent aryl halide partner for coupling with a variety of aryl and heteroaryl boronic acids or their esters.

Quantitative Data Summary

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85-95 | Adapted from[2] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 80-90 | General Protocol |

| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 24 | 75-85 | General Protocol |

| 4 | Methylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O (3:1) | 90 | 18 | 60-70 | General Protocol |

Experimental Protocol: Synthesis of 4-Methyl-3-phenylbenzamide

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Ethanol (EtOH)

-

Deionized water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.

-

Add a degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) to the flask.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methyl-3-phenylbenzamide.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3] This reaction is a powerful tool for the synthesis of substituted alkenes. This compound can be effectively coupled with a range of electron-deficient and electron-rich olefins.

Quantitative Data Summary

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 | Adapted from[4] |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | 75-90 | General Protocol |

| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | 1,4-Dioxane | 110 | 20 | 65-80 | General Protocol |

| 4 | Cyclohexene | Pd(OAc)₂ (5) | Herrmann's Catalyst (5) | Cs₂CO₃ | NMP | 130 | 36 | 50-65 | General Protocol |

Experimental Protocol: Synthesis of (E)-3-(4-Methyl-3-carbamoylphenyl)acrylic acid butyl ester

Materials:

-

This compound (1.0 equiv)

-

n-Butyl acrylate (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction allows for the coupling of aryl halides with a wide variety of amines, amides, and other nitrogen nucleophiles. This compound is a suitable substrate for this transformation, enabling the synthesis of diverse arylamine derivatives.

Quantitative Data Summary

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 16 | 85-95 | Adapted from[6] |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 80-90 | General Protocol |

| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 18 | 70-85 | General Protocol |

| 4 | Pyrrolidine | G3-XPhos (1) | - | LHMDS | THF | 80 | 12 | 90-98 | General Protocol |

Experimental Protocol: Synthesis of 3-(Morpholino)-4-methylbenzamide

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.015 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ and BINAP.

-

Evacuate and backfill the tube with argon.

-

Add anhydrous toluene and stir for 10 minutes at room temperature.

-

In a separate flask, add this compound and sodium tert-butoxide.

-

Evacuate and backfill this flask with argon.

-

Add the catalyst solution to the flask containing the substrate and base via cannula.

-

Add morpholine via syringe and heat the reaction mixture to 100 °C for 16 hours.

-

After cooling, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is highly efficient for the formation of carbon-carbon triple bonds. This compound can be coupled with various terminal alkynes to produce substituted benzamide derivatives.

Quantitative Data Summary

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 85-95 | Adapted from[7] |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NEt | DMF | 80 | 12 | 80-90 | General Protocol |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Acetonitrile | 70 | 16 | 75-85 | General Protocol |

| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | Piperidine | Toluene | 90 | 24 | 60-75 | General Protocol |

Experimental Protocol: Synthesis of 4-Methyl-3-(phenylethynyl)benzamide

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

-

To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with argon.

-

Add degassed THF and triethylamine.

-

Add phenylacetylene dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir for 8 hours.

-

Monitor the reaction by TLC.

-

Once complete, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Mandatory Visualizations

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Decision tree for selecting initial reaction conditions.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. research.rug.nl [research.rug.nl]

- 7. Sonogashira Coupling [organic-chemistry.org]

Application Notes and Protocols: The Synthesis and Utility of N-Substituted 3-Amino-4-methylbenzamides

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-4-methylbenzamide is a valuable synthetic intermediate in medicinal chemistry and materials science. Its structure features a reactive bromine atom on an aromatic ring, which allows for the formation of new carbon-nitrogen (C-N) bonds through various cross-coupling reactions. The resulting N-substituted 3-amino-4-methylbenzamide derivatives are scaffolds of significant interest, serving as building blocks for more complex molecules and exhibiting a range of biological activities. This document provides an overview of the common reaction methodologies for coupling this compound with amines, detailed experimental protocols, and insights into the applications of the resulting products in drug discovery.

Applications in Drug Discovery

The derivatives synthesized from this compound are recognized for their potential as inhibitors of key cellular signaling proteins. The introduction of various amine groups allows for the fine-tuning of molecular properties to target specific enzymes involved in disease pathways.

-

Kinase Inhibition: The 3-amino-4-methylbenzamide core is a key component in the development of inhibitors for several protein kinases. For instance, derivatives have been identified as useful for preparing inhibitors of ERK1/ERK2 and have been shown to interact with and inhibit the p38 kinase, which is implicated in inflammatory responses[1][2].

-

Phosphatase Inhibition: A series of alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides, which can be synthesized from related precursors, have been reported as inhibitors of Wild-type p53 induced phosphatase 1 (Wip1).[3] Wip1 is a critical negative regulator of the DNA damage response pathway and is considered an attractive target for cancer therapeutics.[3]

Synthetic Methodologies for C-N Bond Formation

The reaction of this compound with amines is typically achieved through transition metal-catalyzed cross-coupling reactions. These methods have largely replaced harsher, classical techniques due to their efficiency, functional group tolerance, and broader substrate scope.

Key Methodologies:

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C-N bonds.[4][5] It utilizes a palladium catalyst in conjunction with a specialized phosphine ligand to couple aryl halides with a wide range of primary and secondary amines under relatively mild conditions.[4][6][7][8] The choice of ligand is crucial for reaction efficiency and can be tailored to accommodate sterically hindered or electronically challenging substrates.[8]

-

Ullmann Condensation: A copper-catalyzed method that represents one of the earliest C-N cross-coupling reactions.[9][10] Traditional Ullmann reactions required harsh conditions, such as high temperatures and polar solvents.[9] However, modern variations have been developed that use ligands to facilitate the reaction under milder conditions, expanding its utility.[10][11]

The general reaction scheme is illustrated below:

Caption: General scheme for the cross-coupling of this compound with amines.

Data Presentation: Substrate Scope